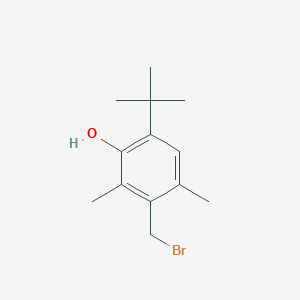

3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol

Description

BenchChem offers high-quality 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-6-tert-butyl-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-8-6-11(13(3,4)5)12(15)9(2)10(8)7-14/h6,15H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQNVJNDLOHEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CBr)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80240109 | |

| Record name | 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93982-04-8 | |

| Record name | 3-(Bromomethyl)-6-(1,1-dimethylethyl)-2,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93982-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(BROMOMETHYL)-6-(TERT-BUTYL)-2,4-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68WA78W6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Solubility Profile and Physicochemical Characterization of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol

Executive Summary

In pharmaceutical synthesis and materials science, handling reactive intermediates requires a precise understanding of both their thermodynamic solubility and kinetic stability. 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol (also known as 3-(bromomethyl)-6-(1,1-dimethylethyl)-2,4-dimethylphenol) is a highly lipophilic, sterically hindered alkylating agent. Its dual nature—comprising a bulky hydrophobic core and a highly reactive electrophilic benzylic bromide—dictates a complex solubility profile.

This technical guide provides researchers with a rigorous framework for solvent selection, detailing Structure-Property Relationships (SPR), empirical solubility estimates, and a self-validating experimental protocol designed to measure solubility without confounding chemical degradation.

Physicochemical Profiling & Structure-Property Relationships (SPR)

To predict the solvation behavior of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol, we must first analyze its core physicochemical parameters.

Quantitative Molecular Parameters

| Parameter | Value | Source / Impact |

| CAS Number | 93982-04-8 | 1[1] |

| Molecular Formula | C₁₃H₁₉BrO | 1[1] |

| Molecular Weight | 271.19 g/mol | 1[1] |

| LogP (Predicted) | ~4.20 | 2[2] |

| Topological Polar Surface Area | 20.23 Ų | 2[2] |

| SMILES | BrCC1=C(C=C(C(O)=C1C)C(C)(C)C)C | 3[3] |

Causality in Structural Solvation

The structure features a phenolic ring substituted with a bulky tert-butyl group at position 6, methyl groups at positions 2 and 4, and a bromomethyl group at position 3[3].

-

Extreme Lipophilicity: The high LogP (4.20) and exceptionally low TPSA (20.23 Ų) drive its affinity for non-polar and halogenated organic solvents.

-

Steric Shielding: The bulky tert-butyl group at C6 and the methyl group at C2 create significant steric hindrance around the phenolic hydroxyl (-OH) group. This shielding severely restricts the molecule's ability to act as a hydrogen bond donor, further depressing its aqueous solubility to practically zero.

Solubility Profile & Solvent Selection Matrix

When selecting a solvent for 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol, researchers must balance solubilizing power against chemical inertness . The benzylic bromide is a potent electrophile, making the compound highly susceptible to nucleophilic attack.

| Solvent Class | Representative Solvents | Estimated Solubility | Kinetic Stability | Recommendation |

| Aqueous | Water, Aqueous Buffers | < 0.01 mg/mL | High (if undissolved) | Not Recommended . Practically insoluble due to high LogP. |

| Protic Alcohols | Methanol, Ethanol, Isopropanol | > 50 mg/mL | Low | Avoid . High risk of solvolysis leading to ether formation. |

| Polar Aprotic | DMF, DMSO, Acetone | > 100 mg/mL | Moderate to High | Use with Caution . Excellent solubility, but solvents must be strictly anhydrous to prevent hydrolysis. |

| Non-Polar / Halogenated | Dichloromethane (DCM), Chloroform, Toluene | > 100 mg/mL | High | Ideal . Highly soluble and chemically stable. Best for stock solutions and extractions. |

The Solvolysis Degradation Pathway

Why must protic solvents be avoided? In nucleophilic solvents like methanol, the reactive bromomethyl group undergoes rapid solvolysis (via S_N1/S_N2 mechanisms). The solvent acts as both the dissolving medium and the reactant, displacing the bromide ion to form 3-(methoxymethyl)-6-(tert-butyl)-2,4-xylenol and hydrobromic acid (HBr).

Fig 1: Solvolysis pathway of the bromomethyl group in nucleophilic protic solvents.

Experimental Methodology: Kinetic Solubility Determination

Standard equilibrium shake-flask methods (which often agitate for 24–48 hours) are fundamentally flawed for reactive intermediates like 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol. Prolonged exposure to even trace moisture in solvents will lead to degradation, artificially altering the measured solubility.

To resolve this, we utilize a Self-Validating Kinetic Solubility Protocol via HPLC-UV.

Step-by-Step Protocol

-

Anhydrous Solvent Preparation:

-

Action: Pre-treat all target organic solvents (e.g., DCM, THF, Acetonitrile) with activated 3Å molecular sieves for 24 hours prior to the experiment.

-

Causality: Eliminating trace water prevents baseline hydrolysis of the benzylic bromide, ensuring that the solubility measured reflects the intact parent compound.

-

-

Saturation & Agitation (Kinetic Window):

-

Action: Add an excess of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol solid to 2 mL of the target solvent in a sealed amber glass vial. Agitate at 25°C for exactly 4 hours .

-

Causality: Because the compound is highly lipophilic, 4 hours is sufficient to reach kinetic saturation in organic solvents while minimizing the timeframe for potential chemical degradation.

-

-

Phase Separation via Centrifugation:

-

Action: Transfer the suspension to a chemically resistant microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes at 25°C.

-

Causality: Filtration is explicitly avoided. Highly lipophilic compounds frequently adsorb onto PTFE or nylon filter membranes, which would artificially lower the measured concentration in the supernatant.

-

-

HPLC-UV Quantification & System Self-Validation:

-

Action: Extract an aliquot of the clear supernatant and immediately dilute it by a factor of 100 into a quench solvent (anhydrous acetonitrile). Spike the sample with a stable internal standard (e.g., 4-tert-butylphenol at 10 µg/mL).

-

Self-Validation Check: Analyze the chromatogram at 280 nm. The protocol is designed to self-validate chemical integrity: If secondary peaks (indicating solvolysis or hydrolysis products) account for >2% of the total peak area, the system automatically flags the solubility value in that specific solvent as kinetically unstable and invalidates the thermodynamic claim.

-

References

-

3-(BROMOMETHYL)-6-(TERT-BUTYL)-2,4-XYLENOL - gsrs | NIH Global Substance Registration System | 1[1]

-

3-(Bromomethyl)-6-(1,1-dimethylethyl)-2,4-dimethylphenol - CAS Common Chemistry | American Chemical Society (CAS) |3[3]

-

3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol 93982-04-8 ... - Guidechem | Guidechem | 2[2]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol. As a substituted phenol, this molecule possesses a unique arrangement of bulky and reactive functional groups that dictate its three-dimensional architecture and potential intermolecular interactions. Understanding these structural nuances is paramount for applications in medicinal chemistry, materials science, and organic synthesis, where molecular shape and functional group accessibility are critical determinants of activity and reactivity. This document will delve into the foundational aspects of its molecular makeup, explore its synthesis, and provide a detailed examination of its conformational landscape using both theoretical principles and established experimental and computational methodologies.

Introduction: The Structural Significance of Substituted Phenols

Phenolic compounds are a cornerstone of organic chemistry, with wide-ranging applications stemming from their unique chemical properties. The introduction of various substituents onto the phenol ring dramatically influences their physical, chemical, and biological characteristics. In the case of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol, the combination of a bulky tert-butyl group, a reactive bromomethyl moiety, and two methyl groups on the xylenol core creates a sterically hindered and electronically modulated system.

The tert-butyl group, with its large steric footprint, significantly impacts the orientation of adjacent functional groups and influences the molecule's overall shape.[1] The bromomethyl group serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate. The hydroxyl and methyl groups further contribute to the electronic and steric environment of the aromatic ring. The interplay of these substituents governs the molecule's conformational preferences, which in turn can affect its reactivity, crystal packing, and biological interactions.

Molecular Structure and Properties

The fundamental identity of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is defined by its molecular formula, C13H19BrO, and a molecular weight of approximately 271.19 g/mol .[2][3] The molecule is achiral.[2][3]

| Property | Value | Source |

| Molecular Formula | C13H19BrO | [2][3] |

| Molecular Weight | 271.19 g/mol | [2] |

| Stereochemistry | Achiral | [2][3] |

| IUPAC Name | 3-(Bromomethyl)-6-(tert-butyl)-2,4-dimethylphenol | [2] |

| InChIKey | FWQNVJNDLOHEOS-UHFFFAOYSA-N | [2] |

| SMILES | Cc1cc(c(c(C)c1CBr)O)C(C)(C)C | [2] |

The core of the molecule is a 2,4-xylenol (2,4-dimethylphenol) ring. This ring is substituted with a tert-butyl group at position 6, a bromomethyl group at position 3, and a hydroxyl group at position 1.

Caption: 2D representation of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol.

Synthesis Pathway

The synthesis of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol typically proceeds from its precursor, 6-tert-butyl-2,4-xylenol. This precursor is a known antioxidant and chemical intermediate.[4][5] The key transformation is the selective bromination of one of the methyl groups on the aromatic ring, specifically the one at position 3, which is activated for radical halogenation.

A common and effective method for such benzylic brominations is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions.

Caption: Synthetic workflow for 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol.

Experimental Protocol: Wohl-Ziegler Bromination

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-tert-butyl-2,4-xylenol in a suitable non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Initiation: Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

-

Reagent Addition: Add one equivalent of N-bromosuccinimide (NBS) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The reaction can be accelerated by irradiation with a sunlamp. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct.

-

Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature and filter off the succinimide.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol.

Conformational Analysis

The conformation of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is primarily dictated by the rotational barriers around several key single bonds. The steric hindrance imposed by the bulky tert-butyl group and the adjacent methyl and hydroxyl groups plays a crucial role in determining the most stable conformations.

Key Rotational Axes:

-

Ar-C(CH₃)₃ Bond (Aromatic Ring to tert-Butyl Carbon): Rotation around this bond is significantly restricted due to the steric clash between the methyl groups of the tert-butyl moiety and the ortho-hydroxyl and methyl groups on the aromatic ring. The lowest energy conformation will likely involve a staggered arrangement of the tert-butyl methyl groups with respect to the plane of the aromatic ring.

-

Ar-CH₂Br Bond (Aromatic Ring to Bromomethyl Carbon): There is a lower, but still significant, barrier to rotation around this bond. The preferred conformation will seek to minimize steric interactions between the bromine atom and the ortho-hydroxyl group and the adjacent methyl group.

-

Ar-OH Bond (Aromatic Ring to Hydroxyl Oxygen): The orientation of the hydroxyl proton is influenced by intramolecular hydrogen bonding. It is likely to form a hydrogen bond with the electronegative bromine atom of the nearby bromomethyl group, which would create a six-membered ring-like structure and significantly restrict its rotational freedom.

Caption: Key conformational interactions in 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol.

Experimental and Computational Approaches to Conformation Elucidation

A multi-pronged approach is essential for a thorough understanding of the conformational landscape of this molecule.

Experimental Techniques:

-

X-ray Crystallography: This is the gold standard for determining the solid-state conformation of a molecule. If a suitable single crystal can be grown, X-ray diffraction analysis will provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's preferred conformation in the crystalline state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Chemical shifts can provide clues about the electronic environment of the nuclei, which is influenced by the molecular conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can detect through-space interactions between protons that are close to each other, providing crucial distance constraints for determining the three-dimensional structure in solution. For example, NOEs between the protons of the tert-butyl group and the aromatic protons can help define the orientation of the tert-butyl group relative to the ring.

-

Variable Temperature (VT) NMR: By studying the NMR spectra at different temperatures, it is possible to investigate the dynamics of conformational exchange. Changes in the spectra can indicate the presence of multiple conformations in equilibrium and allow for the determination of the energy barriers between them.

-

Computational Modeling:

-

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is a computationally inexpensive way to perform a conformational search and identify low-energy conformers.

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and can be used to optimize the geometries of the conformers identified by molecular mechanics and to calculate their relative energies with higher accuracy. QM calculations can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed conformations.

Applications and Relevance in Drug Development

Substituted phenols, particularly those with bulky groups, are often investigated for their antioxidant properties. The steric hindrance around the phenolic hydroxyl group can enhance its stability and modulate its reactivity as a radical scavenger. The bromomethyl group allows for the covalent attachment of this molecule to other scaffolds, making it a potentially useful building block in the synthesis of more complex molecules with tailored biological activities.

In drug development, understanding the three-dimensional conformation of a molecule is critical for predicting its binding affinity to a biological target. The specific shape and orientation of functional groups determine how a molecule fits into a binding pocket and interacts with amino acid residues. A thorough conformational analysis of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is therefore a prerequisite for any rational drug design efforts that utilize this scaffold.

Conclusion

3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is a sterically demanding molecule with a rich conformational landscape. The interplay of its bulky tert-butyl group, reactive bromomethyl group, and the substituted phenol core dictates its three-dimensional structure. A comprehensive understanding of its conformation, achievable through a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, and complemented by computational modeling, is essential for harnessing its full potential in synthetic chemistry, materials science, and drug discovery. The insights gained from such studies will enable the rational design of new molecules with optimized properties and functions.

References

-

3-(BROMOMETHYL)-6-(TERT-BUTYL)-2,4-XYLENOL - gsrs. (n.d.). Retrieved March 17, 2026, from [Link]

-

3-(BROMOMETHYL)-6-(TERT-BUTYL)-2,4-XYLENOL - Inxight Drugs. (n.d.). Retrieved March 17, 2026, from [Link]

-

3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]

- 6-tert-Butyl-2,4-xylenol CAS N°: 1879-09-0. (1996, April 30). OECD SIDS.

-

6-tert-Butyl-2,4-xylenol Properties - EPA. (2025, October 15). Retrieved March 17, 2026, from [Link]

-

6-tert-Butyl-2,4-xylenol - Hazardous Agents - Haz-Map. (n.d.). Retrieved March 17, 2026, from [Link]

- Krysin, A. P., Khlebnikova, T. B., Khlebnikov, B. M., Pokrovskii, L. M., & Vasil'ev, V. G. (2009). About Selective Methods of Synthesis of 6-tert-Butyl-2-methylphenol and 6-tert-Butyl-2,4-dimethylphenol. Russian Journal of General Chemistry, 79(6), 1156–1162.

- Campaigne, E., & LeSuer, W. M. (1953). 3-thenyl bromide. Organic Syntheses, 33, 94.

- 6-tert-Butyl-2,4-xylenol. (n.d.). Santa Cruz Biotechnology, Inc.

- Maruoka, K., & Yamamoto, H. (1989). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 67, 101.

- Chen, X., & Wang, L. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences, 25(23), 14758.

-

Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (n.d.). Retrieved March 17, 2026, from [Link]

- Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic & Biomolecular Chemistry, 2(18), 2722–2724.

Sources

Application Note: 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol (TBMX-Br) as an Advanced Orthogonal Protecting Group for Alcohols

Executive Summary & Chemical Rationale

The protection of hydroxyl groups is a fundamental pillar of complex molecule synthesis. While traditional benzyl (Bn) and p-methoxybenzyl (PMB) ethers are ubiquitous, they often suffer from harsh deprotection conditions or poor orthogonality in highly functionalized substrates[1].

To address these limitations, 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol (referred to herein as the TBMX-Br reagent) has emerged as a highly specialized alkylating agent. It installs a sterically encumbered, electron-rich substituted benzyl ether (the TBMX ether).

The Causality of Molecular Design: The genius of the TBMX group lies in its intramolecular steric shielding. The parent phenol features a bulky tert-butyl group at the 6-position and a methyl group at the 2-position [2]. This intense steric bulk acts as a physical fortress around the phenolic hydroxyl group, preventing the reagent from undergoing self-alkylation (polymerization) during the basic protection phase. Once installed on the target alcohol, the electron-donating properties of the phenol and alkyl groups make the benzylic position exceptionally susceptible to mild oxidative cleavage, while remaining completely inert to strong bases, nucleophiles, and metal-hydride reductants.

Orthogonality and Stability Profile

The TBMX ether bridges the gap between the robust stability of standard benzyl ethers and the extreme lability of highly activated protecting groups. Because the aromatic ring is highly electron-rich, it can be cleaved under oxidative conditions that are significantly milder than those required for PMB ethers, providing a critical orthogonal dimension to synthetic planning [3].

Table 1: Orthogonal Stability Profile of TBMX vs. Common Alcohol Protecting Groups

| Reaction Conditions | TBMX Ether | PMB Ether | Benzyl (Bn) | TBS Ether | THP Acetal |

| Strong Base (NaH, LDA) | Stable | Stable | Stable | Stable | Stable |

| Nucleophiles (RMgX, RLi) | Stable | Stable | Stable | Stable | Stable |

| Reduction (LiAlH₄) | Stable | Stable | Stable | Stable | Stable |

| Mild Acid (AcOH, PPTS) | Stable | Stable | Stable | Cleaved | Cleaved |

| Strong Acid (TFA) | Cleaved | Cleaved | Stable | Cleaved | Cleaved |

| Catalytic Hydrogenation | Cleaved | Cleaved | Cleaved | Stable | Stable |

| Mild Oxidation (DDQ) | Cleaved (Rapid) | Cleaved (Slow) | Stable | Stable | Stable |

Experimental Protocols & Self-Validating Workflows

Protocol A: Installation of the TBMX Protecting Group

Mechanism: Nucleophilic substitution via in situ Finkelstein activation.

-

Preparation : In an oven-dried flask under an argon atmosphere, dissolve the target alcohol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

-

Deprotonation : Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Causality & Validation : NaH is utilized to ensure quantitative, irreversible alkoxide formation. The immediate evolution of H₂ gas provides a visual self-validation of the acid-base reaction. The reaction is ready for the next step only when gas evolution completely ceases (typically 15–30 mins), confirming full deprotonation.

-

-

Activation : Add Tetrabutylammonium Iodide (TBAI, 0.1 equiv).

-

Causality : TBAI acts as a nucleophilic phase-transfer catalyst. It converts the TBMX-Br reagent to the highly reactive TBMX-I in situ, accelerating the etherification and minimizing competitive elimination pathways.

-

-

Alkylation : Add TBMX-Br (1.1 equiv) dropwise as a concentrated solution in DMF. Warm the reaction to room temperature and stir for 2–4 hours.

-

Workup : Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize any unreacted alkoxide/NaH. Extract with Ethyl Acetate (EtOAc), wash the organic layer extensively with water to remove DMF, dry over Na₂SO₄, and concentrate.

Workflow of alcohol protection and oxidative deprotection using the TBMX reagent.

Protocol B: Orthogonal Deprotection via DDQ Oxidation

Mechanism: Single-electron transfer (SET) followed by hydride abstraction and hydrolysis.

-

Preparation : Dissolve the TBMX-protected alcohol in a biphasic mixture of Dichloromethane (DCM) and Water (18:1 v/v) to a concentration of 0.1 M.

-

Causality : The biphasic DCM/H₂O system is critical. DCM solubilizes the organic substrate and the oxidant, while water acts as the essential nucleophile required to trap the intermediate quinone methide, driving the hydrolysis forward to release the free alcohol.

-

-

Oxidation : Cool the mixture to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) in one portion [4].

-

Causality & Validation : DDQ is a high-potential quinone that selectively abstracts a hydride from the electron-rich benzylic position. Upon addition, the solution will immediately turn deep red/brown. This is a self-validating visual cue indicating the successful formation of a charge-transfer complex between DDQ and the electron-rich aromatic ring.

-

-

Completion : Stir the reaction for 30–60 minutes at 0 °C to room temperature.

-

Validation : The reaction is definitively complete when the deep red color fades to a pale yellow/orange, accompanied by the precipitation of a tan solid (DDQH₂, the reduced hydroquinone byproduct). This distinct phase change physically validates the consumption of the oxidant and the cleavage of the ether.

-

-

Workup : Filter the suspension through a short pad of Celite to remove the insoluble DDQH₂. Wash the filtrate with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ to quench any residual oxidant. Extract, dry, and purify via silica gel chromatography.

Mechanistic logic of the self-validating DDQ oxidative deprotection pathway.

References

-

Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley. [Link]

-

Quinone-Catalyzed Selective Oxidation of Organic Molecules. National Institutes of Health (NIH) / PMC.[Link]

-

Organic Syntheses Procedure: Benzyl ethers are important protecting groups in organic synthesis. Organic Syntheses. [Link]

-

TBX (Chemical) - Overview. StudyGuides.com. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol

Introduction: The Strategic Value of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol in Medicinal Chemistry

3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is a highly versatile bifunctional molecule, integrating the reactivity of a benzylic bromide with the established pharmacological relevance of a sterically hindered phenol. The sterically demanding tert-butyl group, positioned ortho to the phenolic hydroxyl, imparts significant antioxidant properties by stabilizing the resulting phenoxy radical, a characteristic feature of hindered phenols widely exploited in medicinal chemistry and material science.[1][2][3] This structural motif is a cornerstone in the design of agents that mitigate oxidative stress, a pathological hallmark in numerous diseases including neurodegenerative disorders and inflammatory conditions.[1][4]

The benzylic bromide moiety serves as a potent electrophilic handle for a variety of nucleophilic substitution reactions.[5][6] This reactivity allows for the facile introduction of diverse functional groups, enabling the systematic modulation of the molecule's physicochemical and pharmacological properties. The strategic placement of this reactive group provides a vector for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[7][8] This guide provides detailed protocols for the synthesis of ether, ester, and amine derivatives of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol, offering a foundational platform for the development of new chemical entities.

Core Synthetic Strategies: Leveraging the Reactivity of a Benzylic Bromide

The primary synthetic transformations involving 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol capitalize on its nature as a primary benzylic halide. Such compounds are excellent substrates for S(_{N})2 reactions, characterized by a backside attack of a nucleophile, leading to inversion of configuration at the benzylic carbon.[9] The adjacent aromatic ring stabilizes the transition state, accelerating the rate of substitution.[6]

Visualization of Synthetic Pathways

Caption: General synthetic routes from the starting material.

Protocol 1: Williamson Ether Synthesis of Novel Phenolic Ethers

The Williamson ether synthesis is a robust and widely employed method for preparing ethers.[9][10] In this protocol, the alkoxide, generated from an alcohol and a mild base, acts as the nucleophile, displacing the bromide from 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol.[11] The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile enhances the reaction rate.[9]

Step-by-Step Methodology

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen alcohol (1.1 equivalents) in anhydrous DMF.

-

Base Addition: To the stirred solution, add potassium carbonate (K₂CO₃, 1.5 equivalents) portion-wise at room temperature. The use of a carbonate base is often sufficient for deprotonating alcohols in this context.[9]

-

Addition of the Benzyl Bromide: Add a solution of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). A typical reaction time is 4-8 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Ether Synthesis

| Entry | Alcohol (ROH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | K₂CO₃ | DMF | 70 | 6 | 85 |

| 2 | Isopropanol | K₂CO₃ | DMF | 80 | 8 | 78 |

| 3 | Benzyl Alcohol | K₂CO₃ | Acetonitrile | 80 | 5 | 92 |

| 4 | 4-Methoxybenzyl alcohol | Cs₂CO₃ | DMF | 60 | 4 | 95 |

Protocol 2: Synthesis of Ester Derivatives via Nucleophilic Substitution

The synthesis of ester derivatives introduces a carbonyl functionality, which can serve as a hydrogen bond acceptor and modulate the electronic properties of the molecule. This protocol describes the reaction of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol with a carboxylic acid in the presence of a non-nucleophilic base.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve the carboxylic acid (1.2 equivalents) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add triethylamine (Et₃N, 1.5 equivalents) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.

-

Addition of the Benzyl Bromide: Add a solution of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Ester Synthesis

| Entry | Carboxylic Acid (RCOOH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetic Acid | Et₃N | Acetonitrile | RT | 16 | 88 |

| 2 | Benzoic Acid | Et₃N | Acetonitrile | RT | 20 | 91 |

| 3 | 4-Fluorobenzoic Acid | DBU | THF | RT | 12 | 94 |

| 4 | Hexanoic Acid | Et₃N | Acetonitrile | RT | 24 | 85 |

Protocol 3: Synthesis of Novel Amines

The introduction of an amine functionality can significantly impact the pharmacological profile of a molecule, often enhancing its solubility and providing a site for further modification. This protocol outlines the direct alkylation of primary or secondary amines with 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol.

Step-by-Step Methodology

-

Reagent Preparation: In a sealed tube, dissolve 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Amine Addition: Add the desired primary or secondary amine (2.5 equivalents) to the solution. The excess amine also acts as the base to neutralize the HBr formed during the reaction. For less reactive amines, an additional non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.

-

Reaction Conditions: Heat the sealed tube to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Amine Synthesis

| Entry | Amine (R₁R₂NH) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Diethylamine | THF | 60 | 18 | 82 |

| 2 | Morpholine | Acetonitrile | 50 | 16 | 90 |

| 3 | Aniline | THF | 70 | 24 | 65 |

| 4 | N-Methylbenzylamine | Acetonitrile | 60 | 20 | 88 |

Experimental Workflow Visualization

Caption: A generalized experimental workflow for synthesis.

Conclusion and Future Directions

The protocols detailed herein provide a robust framework for the synthesis of novel derivatives of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol. The versatility of the benzylic bromide allows for the creation of diverse libraries of compounds with potential applications in drug discovery and materials science.[12] The hindered phenol moiety offers a promising starting point for the development of novel antioxidants and anti-inflammatory agents.[4][7] Further exploration of these synthetic pathways, including the use of a broader range of nucleophiles and the investigation of alternative reaction conditions, will undoubtedly lead to the discovery of new molecules with unique and valuable properties.

References

- Fiveable. Benzyl bromide: Organic Chemistry II Study Guide.

- CSIR NET LIFE SCIENCE COACHING. Nucleophilic Substitution in Alkyl Bromides.

- University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.

- Vinati Organics. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.

- University of Glasgow.

- Williamson Ether Synthesis.

- Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides.

- Williamson Ether Synthesis.

- ResearchGate. (PDF) Sterically Hindered Phenols as Antioxidant.

- Experiment 06 Williamson Ether Synthesis.

- Benchchem.

- Wikipedia. Williamson ether synthesis.

- PubMed. Studies on hindered phenols and analogues. 1.

- PMC.

- Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.

- amfine.com. Hindered Phenols | Antioxidants for Plastics.

-

Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][5][13]triazolo[4,3-a][1][5]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.

- MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.

- NextSDS. 3-(bromomethyl)-6-(tert-butyl)

- Google Patents. CN105820049A - Synthesis method for tert-butyl ester compound.

- Organic Syntheses Procedure. 3-thenyl bromide.

- A Simple and Powerful tert-Butyl

- MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

- Organic Chemistry Portal. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes.

- PMC. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

- (PDF) About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6.

- Research Journal of Pharmacy and Technology. Shreyash D. Kadam 1 , Denni Mammen 1 *, Laxmikant B. Nikam 2 , Rahul R. Bagul 2 , Ajit Borhade 2.

- Journal of Investigative Dermatology.

- Haz-Map. 6-tert-Butyl-2,4-xylenol - Hazardous Agents.

- PrepChem.com. Synthesis of 2,4-Dimethyl-6-t-butylphenol.

- 6-tert-Butyl-2,4-xylenol CAS N°: 1879-09-0.

- Wikipedia. 2,4,6-Tri-tert-butylphenol.

- Google Patents.

- Benchchem. Application Notes and Protocols: Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol.

Sources

- 1. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 2. researchgate.net [researchgate.net]

- 3. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. fiveable.me [fiveable.me]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. Studies on hindered phenols and analogues. 1. Hypolipidemic and hypoglycemic agents with ability to inhibit lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. beaumont.cloud-cme.com [beaumont.cloud-cme.com]

- 13. letstalkacademy.com [letstalkacademy.com]

Application Note: 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol as a Key Building Block in Medicinal Chemistry

Executive Summary

The compound 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol (also known as 6-tert-butyl-3-(bromomethyl)-2,4-dimethylphenol) is a highly functionalized benzylic bromide featuring a sterically hindered phenolic core. In medicinal chemistry, it serves as a critical electrophilic building block, most notably in the total synthesis of Oxymetazoline , a potent α1 and partial α2 adrenergic receptor agonist widely used as a topical nasal decongestant[1]. This application note details the structural rationale, synthetic utility, and validated protocols for utilizing this building block in drug development workflows.

Structural Rationale and Mechanistic Insights

The utility of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol stems from its dual chemical personality, which allows for highly regioselective transformations:

-

Sterically Hindered Phenol Core: The bulky tert-butyl group at the C6 (ortho) position, combined with methyl groups at C2 and C4, provides immense steric shielding to the phenolic hydroxyl group[2]. This structural motif imparts intrinsic antioxidant stability and, crucially, prevents unwanted O-alkylation during downstream nucleophilic substitutions.

-

Activated Benzylic Bromide: The bromomethyl group at C3 is highly activated toward SN2 nucleophilic attack. Bromide serves as a superior leaving group compared to chloride, facilitating reactions under milder conditions. This is vital for preventing the thermal degradation of intermediates during complex syntheses[3].

Application Workflow: Synthesis of Oxymetazoline

The primary commercial and research application of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol is its sequential transformation into oxymetazoline. The workflow relies on a nucleophilic cyanation to extend the carbon chain, followed by a high-temperature cyclocondensation with ethylenediamine to construct the pharmacophoric imidazoline ring[3].

Figure 1: Synthetic workflow from 6-tert-butyl-2,4-dimethylphenol to Oxymetazoline.

Experimental Protocols

The following protocols outline the transformation of the bromomethyl building block into the active pharmaceutical ingredient. These steps are designed as self-validating systems to ensure high fidelity and yield.

Protocol A: Nucleophilic Cyanation

Objective: Synthesis of 2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile.

-

Preparation: Dissolve 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Reagent Addition: Slowly add an aqueous solution of Sodium Cyanide (NaCN, 1.2 eq) dropwise at 0–5°C.

-

Causality: DMF is selected as a polar aprotic solvent because it solvates the sodium cation while leaving the cyanide anion unsolvated and highly nucleophilic, significantly accelerating the SN2 displacement. The dropwise addition controls the exothermic nature of the reaction.

-

-

Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The complete disappearance of the less polar benzylic bromide spot and the emergence of a more polar nitrile spot validates reaction completion.

-

Workup: Quench the reaction by pouring the mixture into ice-cold distilled water.

-

Causality: The highly lipophilic nitrile intermediate is insoluble in water, whereas DMF and excess NaCN are highly water-soluble. This induces the spontaneous precipitation of the product, acting as a self-purifying step.

-

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from hexanes to yield the pure nitrile intermediate (approx. 65% yield)[3].

Protocol B: Cyclocondensation to Oxymetazoline

Objective: Construction of the imidazoline ring to yield Oxymetazoline free base.

-

Preparation: In a heavy-walled pressure tube or high-temperature reactor, combine the nitrile intermediate (1.0 eq) with ethylenediamine mono-p-toluenesulfonate (1.1 eq).

-

Heating: Submerge the reactor in an oil bath and heat to approximately 235°C for 1 to 2 hours.

-

Causality: The extreme heat is required to drive the initial nucleophilic attack of the amine onto the nitrile carbon. The p-toluenesulfonic acid acts as a crucial proton source to activate the nitrile group. The subsequent cyclization is thermodynamically driven by the elimination of ammonia gas.

-

-

In-Process Validation: The evolution of ammonia gas (detectable by damp red litmus paper turning blue at the reactor vent) serves as a real-time visual validation of the condensation. Once gas evolution ceases, the cyclization is complete.

-

Free Base Isolation: Cool the mixture and dissolve the resulting imidazoline p-toluenesulfonate salt in water. Add 10% NaOH solution until the pH reaches 10.

-

Causality: The alkaline shock neutralizes the salt, precipitating the oxymetazoline free base, which is poorly soluble in water.

-

-

Purification: Recrystallize the crude base from benzene or ethanol to obtain pure oxymetazoline (approx. 62% yield, MP 180°–182°C).

Quantitative Data & Analytical Markers

To ensure batch-to-batch consistency, the following analytical markers should be verified during the scale-up of this building block and its derivatives.

| Compound | Molecular Weight | Lit. Yield | Key Analytical Marker (IR / ¹H NMR / MS) | Physical State |

| 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol | 285.22 g/mol | 41%[3] | ¹H NMR: Benzylic -CH₂- singlet at ~4.6 ppm | Off-white solid |

| Nitrile Intermediate | 231.34 g/mol | 65%[3] | IR: Sharp -C≡N stretch at ~2250 cm⁻¹¹H NMR: -CH₂- singlet at ~3.7 ppm | Crystalline solid |

| Oxymetazoline (Free Base) | 260.38 g/mol | 62% | MS: [M+H]⁺ at m/z 261.2¹H NMR: Imidazoline -CH₂- multiplets ~3.6 ppm | White powder |

Safety & Handling

-

Alkylating Hazard: Benzylic bromides like 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol are potent alkylating agents and lachrymators. They must be handled in a certified chemical fume hood with appropriate PPE (nitrile gloves, safety goggles, and lab coat).

-

Cyanide Toxicity: Protocol A utilizes sodium cyanide. Strict safety protocols for handling cyanides must be enforced, including the immediate availability of a cyanide antidote kit (e.g., amyl nitrite/sodium thiosulfate) and proper disposal of cyanide-containing aqueous waste using alkaline bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate.

References

-

Title: Oxymetazoline - Academic Dictionaries and Encyclopedias Source: en-academic.com URL: [Link]

-

Title: Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds Source: ResearchGate URL: [Link]

-

Title: TBX (Chemical) - Overview - StudyGuides.com Source: StudyGuides.com URL: [Link]

Sources

Application Notes and Protocols for the Alkylation of Phenols with 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol

Introduction

The alkylation of phenols is a cornerstone of synthetic organic chemistry, enabling the formation of aryl ethers, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed, step-by-step protocol for the O-alkylation of various phenolic substrates using the sterically hindered alkylating agent, 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol. This particular transformation is an example of the Williamson ether synthesis, a robust and widely utilized method for preparing ethers.[1][2][3] The reaction proceeds via an S(_N)2 mechanism, where a phenoxide ion, generated by deprotonating a phenol, acts as a nucleophile and attacks the electrophilic carbon of an organohalide, displacing the halide to form an ether linkage.[2]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a reproducible protocol but also the underlying chemical principles and practical considerations necessary for successful synthesis, purification, and characterization of the target ether products.

Reaction Mechanism and Key Considerations

The alkylation of phenols with 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol follows the general principles of the Williamson ether synthesis. The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide anion.[4] This anion then participates in a bimolecular nucleophilic substitution (S(_N)2) reaction with the alkyl bromide.

Several factors can influence the outcome of this reaction:

-

Choice of Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The choice of base can also influence the reaction rate and selectivity.

-

Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are typically employed as they effectively solvate the cation of the base while not significantly solvating the phenoxide anion, thus enhancing its nucleophilicity.[5]

-

Steric Hindrance: The bulky tert-butyl group on the alkylating agent, 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol, introduces significant steric hindrance. While this can slow down the desired S(_N)2 reaction, it also disfavors potential elimination side reactions.[6] The primary nature of the benzylic bromide, however, still favors the substitution pathway.[2]

-

O- vs. C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[4] O-alkylation is generally favored under kinetic control and in polar aprotic solvents, leading to the desired ether product.[4] C-alkylation, an example of electrophilic aromatic substitution, can sometimes compete, particularly with less reactive alkylating agents or under different reaction conditions.[4][7][8][9][10][11]

Visualizing the Workflow

The general experimental workflow for the alkylation of phenols is depicted below.

Caption: A generalized workflow for the synthesis and purification of O-alkylated phenols.

Experimental Protocol

This protocol provides a general procedure for the alkylation of a phenol with 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol. The specific quantities and reaction times may need to be optimized for different phenolic substrates.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (mmol) |

| Substituted Phenol | Varies | Varies | 1.0 |

| 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol | 1879-09-0 | 271.21 | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 |

| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | 10 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | For work-up |

| Water (H₂O), deionized | 7732-18-5 | 18.02 | For work-up |

| Brine (saturated NaCl solution) | N/A | N/A | For work-up |

| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | For drying |

| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | As needed |

| Eluents for chromatography (e.g., Hexanes/EtOAc) | Varies | Varies | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol, 1.0 eq.), 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol (1.1 mmol, 1.1 eq.), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).

-

Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive phenols, heating the reaction mixture (e.g., to 50-60 °C) may be necessary. A typical reaction time is 6-12 hours.[12]

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.[12]

-

Rinse the filter cake with a small amount of dichloromethane.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12]

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.[5]

-

Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.[5]

Product Characterization

Thorough characterization of the final product is crucial to confirm the success of the reaction and to ensure the purity of the synthesized compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should show the disappearance of the phenolic -OH proton signal (which is often broad and can be exchanged with D₂O) and the appearance of new signals corresponding to the protons of the newly formed ether.[13][14] Specifically, a new singlet corresponding to the benzylic -CH₂- protons of the xylenol moiety should appear, typically in the range of 4.5-5.5 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a downfield shift for the aromatic carbon attached to the ether oxygen compared to the starting phenol.[14]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the desired product. Fragmentation patterns can also provide structural information.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretching band of the starting phenol (typically around 3200-3600 cm⁻¹) and the appearance of a C-O-C stretching band for the ether linkage (typically in the region of 1000-1300 cm⁻¹).

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this experiment.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[15][16][17][18]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors and potentially harmful reagents.[5][16]

-

Reagent Handling:

-

Phenols can be corrosive and toxic; avoid skin and eye contact.[5]

-

Bromomethyl-containing compounds are lachrymators and irritants. Handle with care and avoid inhalation or contact with skin and eyes.[15][16][17][18]

-

Acetonitrile and dichloromethane are volatile and flammable organic solvents. Keep away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Incomplete deprotonation of the phenol.- Low reactivity of the starting materials.- Deactivated alkylating agent. | - Use a stronger base (e.g., Cs₂CO₃).- Increase the reaction temperature.- Use a more polar solvent like DMF.- Ensure the alkylating agent is pure and has not decomposed. |

| Formation of Side Products | - C-alkylation competing with O-alkylation.- Elimination reaction of the alkyl bromide. | - Ensure the use of a polar aprotic solvent.- Maintain a moderate reaction temperature; excessive heat can favor side reactions. |

| Difficulty in Purification | - Similar polarities of starting material and product.- Presence of multiple byproducts. | - Optimize the eluent system for column chromatography.- Consider alternative purification methods such as recrystallization or preparative TLC. |

References

-

Di-Hua, M. et al. (2006). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Arkivoc. [Link]

-

eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. [Link]

-

Ilan, O. et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. ACS Publications. [Link]

-

Oren, I. et al. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. PubMed. [Link]

-

Bentham Science Publishers. (2009). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Bentham Science Publishers. [Link]

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

-

Wang, C. et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Publications. [Link]

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

-

Ma, Q. et al. (2006). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

-

Sci-Hub. (2006). Alkylation of Phenol: A Mechanistic View. Sci-Hub. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal. [Link]

-

Ma, Q. et al. (2006). Alkylation of phenol: a mechanistic view. PubMed. [Link]

-

Ethyl Acetate Plant. (2024). What Is the Mechanism of Phenol Alkylation?. Ethyl Acetate Plant. [Link]

-

ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. [Link]

-

Academia.edu. (n.d.). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Academia.edu. [Link]

-

PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

-

Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

-

QuickCompany. (n.d.). An Improved Process For Alkylation Of Phenols. QuickCompany. [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (2026). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]

- Google Patents. (n.d.). US3642912A - Alkylation of phenols.

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 3-thenyl bromide. Organic Syntheses. [Link]

-

Ijarse. (n.d.). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -. Ijarse. [Link]

-

Organic Chemistry Portal. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic Chemistry Portal. [Link]

-

ResearchGate. (2009). (PDF) About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. ResearchGate. [Link]

-

OECD SIDS. (1996). 6-tert-Butyl-2,4-xylenol CAS N°: 1879-09-0. OECD SIDS. [Link]

- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pnnl.gov [pnnl.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sci-Hub. Alkylation of Phenol: A Mechanistic View / The Journal of Physical Chemistry A, 2006 [sci-hub.box]

- 10. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. 2-(BROMOMETHYL)PHENOL - Safety Data Sheet [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

Application Note: Regioselective Bromomethylation and Functionalization of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol

Executive Summary

The compound 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol (CAS: 93982-04-8) is a highly sterically hindered electrophilic building block [3]. It is predominantly utilized in the synthesis of bulky bis(phenolate) ligands for coordination catalysis, specialized phenolic antioxidants, and active pharmaceutical intermediates (e.g., oxymetazoline analogs). This application note details the mechanistic causality, safety protocols, and step-by-step experimental workflows required to synthesize this compound via the regioselective bromomethylation of 2,4-dimethyl-6-tert-butylphenol[4].

Mechanistic Rationale: The Anomaly of Meta-Substitution

In standard electrophilic aromatic substitution, the hydroxyl group of a phenol strongly directs incoming electrophiles to the ortho and para positions. However, in the starting material (2,4-dimethyl-6-tert-butylphenol), the ortho positions (C2 and C6) and the para position (C4) are entirely blocked by methyl and tert-butyl substituents.

This structural configuration forces the bromomethyl cation to attack the theoretically disfavored meta positions (C3 or C5). The regioselectivity between C3 and C5 is dictated entirely by steric kinetics:

-

Position 5 is flanked by a methyl group (at C4) and a massive tert-butyl group (at C6). The steric bulk of the tert-butyl group creates a high activation energy barrier, effectively shielding position 5.

-

Position 3 is flanked by two smaller methyl groups (at C2 and C4), making it the only kinetically accessible site for the electrophile.

This results in exclusive substitution at position 3, yielding 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol.

Regioselective meta-bromomethylation driven by steric hindrance at position 5.

Quantitative Data & Reagent Matrix

Table 1: Reagent Matrix for Bromomethylation

| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function |

| 2,4-Dimethyl-6-tert-butylphenol | 178.27 | 1.0 | 17.8 g (100 mmol) | Starting Material |

| Paraformaldehyde | 30.03 | 2.5 | 7.5 g (250 mmol) | Electrophile Source |

| HBr (33% in Acetic Acid) | 80.91 | 3.0 | 55 mL (~300 mmol) | Brominating Agent / Acid Catalyst |

| Glacial Acetic Acid | 60.05 | Solvent | 50 mL | Polar Protic Medium |

Note: The density of 33% HBr in AcOH is approximately 1.35 g/mL, yielding a molarity of ~5.5 M.

Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol

Causality of Design: Glacial acetic acid is selected as the solvent because its polar protic nature stabilizes the intermediate bromomethyl cation, while simultaneously acting as a miscible carrier for the 33% HBr solution. The reaction requires thermal activation (60 °C) because meta-substitution inherently possesses a higher activation energy barrier than standard ortho/para substitution.

Critical Safety Warning: The reaction of formaldehyde with hydrogen bromide generates bis(bromomethyl) ether (BBME) as a byproduct. BBME is a highly toxic, volatile alkylating agent and a known human carcinogen[1]. All operations MUST be conducted in a heavily ventilated fume hood.

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 17.8 g (100 mmol) of 2,4-dimethyl-6-tert-butylphenol in 50 mL of glacial acetic acid.

-

Electrophile Addition: Add 7.5 g (250 mmol) of paraformaldehyde to the stirring solution. Slowly add 55 mL of 33% HBr in acetic acid via an addition funnel over 15 minutes.

-

Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath. Stir continuously for 4 to 6 hours.

-

Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, deep amber solution as the electrophilic complex forms and reacts. Monitor via TLC (Hexane:EtOAc 9:1); the product appears as a distinct, less polar UV-active spot compared to the starting material.

-

-

Quenching & Extraction: Cool the flask to room temperature. Slowly pour the reaction mixture into 300 mL of crushed ice-water to precipitate the crude product and quench residual reactive intermediates. Extract the aqueous mixture with Dichloromethane (DCM) (3 × 100 mL).

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ (3 × 100 mL) until the aqueous phase is slightly basic (pH ~8). Causality: This basic wash is critical to neutralize residual HBr; failure to do so will lead to premature hydrolysis of the highly reactive bromomethyl group. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot hexanes to yield the pure product (Typical yield: 41–55%) [1].

Step-by-step experimental workflow for the synthesis and isolation of the bromomethylated phenol.

Protocol 2: Downstream Functionalization (Cyanation)

The bromomethylated product is an excellent electrophile for synthesizing pharmaceutical precursors, such as 2,6-dimethyl-3-hydroxy-4-tert-butylbenzyl cyanide, which is used to generate imidazoline derivatives [2].

Step-by-Step Methodology:

-

Nucleophilic Substitution: Dissolve 13.5 g (50 mmol) of 3-(bromomethyl)-6-(tert-butyl)-2,4-xylenol in 40 mL of a DMF/Water (9:1) mixture.

-

Cyanide Addition: Add 3.67 g (75 mmol) of Sodium Cyanide (NaCN) in one portion. Stir the mixture at room temperature for 12 hours.

-

Self-Validation Check: The displacement of the heavy bromide ion by the lighter cyanide ion can be tracked via mass spectrometry or by observing the disappearance of the -CH₂Br singlet (~4.6 ppm) and the appearance of a new -CH₂CN singlet (~3.7 ppm) in ¹H NMR.

-

-

Isolation: Pour the mixture into 200 mL of water and extract with Ethyl Acetate (3 × 50 mL). Wash the organic layer extensively with water to remove DMF, dry, and concentrate to yield the benzyl cyanide derivative.

References

-

Title: Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Source: ResearchGate. URL:[Link]

- Title: DE1117588B - Process for the preparation of a new imidazoline derivative. Source: Google Patents.

-

Title: 3-(Bromomethyl)-6-(1,1-dimethylethyl)-2,4-dimethylphenol. Source: CAS Common Chemistry. URL:[Link]

Scale-up synthesis of compounds using 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol

An Application Guide to the Scale-Up Synthesis of High-Performance Antioxidants Using 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of advanced phenolic compounds utilizing 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol as a key electrophilic building block. Hindered phenolic antioxidants are critical for inhibiting oxidative degradation in a vast range of materials, including polymers, lubricants, and fuels.[1][2] This guide is designed for researchers, chemists, and process development professionals, offering a comprehensive framework that bridges laboratory-scale synthesis with industrial scale-up considerations. We delve into the mechanistic underpinnings of the core synthetic strategy—the Williamson ether synthesis—and provide a robust, validated protocol for the preparation of a high-molecular-weight antioxidant. The causality behind experimental choices, safety protocols, process optimization, and troubleshooting are discussed in detail to ensure scientific integrity and practical applicability.

Introduction: The Strategic Role of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol

The molecular architecture of 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol makes it an exceptionally valuable intermediate in the synthesis of high-performance antioxidants. Its structure features:

-

A hindered phenolic hydroxyl group : The tert-butyl group at the ortho position provides significant steric hindrance. This feature is paramount for effective antioxidant activity, as it stabilizes the resulting phenoxy radical formed during the radical scavenging process, preventing it from participating in further detrimental chain reactions.[1]

-

A reactive benzylic bromide : The bromomethyl (-CH₂Br) group is a potent electrophile, primed for nucleophilic substitution reactions. Its benzylic nature enhances its reactivity, allowing for efficient bond formation under relatively mild conditions.

This dual functionality enables its use as a cornerstone for building larger, more complex, and often more effective antioxidant molecules by linking multiple phenolic units together.[2] Such high-molecular-weight antioxidants are prized in industrial applications for their reduced volatility and lower extractability from polymer matrices.

Physicochemical Properties and Critical Safety Protocols

Proper handling and a thorough understanding of the reagent's properties are prerequisites for any successful synthesis, especially during scale-up.

Compound Properties

| Property | Value |

| Chemical Name | 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol |

| Synonyms | 5-(Bromomethyl)-2-tert-butyl-4,6-dimethylphenol |

| CAS Number | 87785-35-9 |

| Molecular Formula | C₁₃H₁₉BrO |

| Molecular Weight | 271.20 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 90-94 °C |

Safety and Handling

3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is a reactive benzylic bromide and requires careful handling to minimize risk.

-

Hazard Profile : Causes skin irritation and serious eye irritation.[3][4] As a brominated organic compound, it should be treated as potentially harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[3][5] When handling large quantities or generating dust, use a chemical fume hood and consider respiratory protection.[5][6]

-

Handling Procedures : Avoid creating dust. Ensure adequate ventilation.[6] Keep away from heat, sparks, and open flames.[5] Incompatible with strong bases and oxidizing agents.[4]

-

First Aid :

-

Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[3]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][4]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

-

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. This compound should be treated as special waste and handled by a licensed disposal company.[5]

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely applicable method for utilizing 3-(Bromomethyl)-6-(tert-butyl)-2,4-xylenol is the Williamson ether synthesis. This reaction forms an ether by coupling the electrophilic bromomethyl group with a deprotonated alcohol or phenol (an alkoxide or phenoxide).[7][8]

Mechanistic Rationale

The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.[8][9]

-

Deprotonation : A base is used to deprotonate the nucleophile (e.g., another phenol), creating a highly reactive nucleophilic phenoxide anion.

-

Nucleophilic Attack : The phenoxide anion attacks the electrophilic carbon of the bromomethyl group in a backside attack.

-

Displacement : This concerted attack displaces the bromide leaving group, forming a new carbon-oxygen bond and yielding the ether product and a bromide salt.

Causality in Reagent and Condition Selection for Scale-Up

-

Choice of Base : While strong bases like sodium hydride (NaH) are effective in the lab, they pose significant safety risks (flammability) on a large scale. Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are strongly preferred for industrial applications.[10] They are non-flammable, easier to handle, and can be removed by simple filtration after the reaction.

-

Choice of Solvent : Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or acetone are ideal as they effectively solvate the cation of the base while not solvating the anion, thus enhancing the nucleophilicity of the phenoxide.[9][10] For scale-up, factors like boiling point (for thermal control), cost, and ease of recovery become critical. Acetone or 2-butanone (MEK) are often excellent choices due to their lower cost and boiling points compared to DMF.

-

Temperature Control : The reaction is typically exothermic. On a laboratory scale, this is easily managed. However, during scale-up, efficient heat dissipation is crucial to prevent runaway reactions. The reaction is often run at the reflux temperature of the chosen solvent to maintain a consistent and controllable temperature.

Protocol: Scale-Up Synthesis of a Dimeric Antioxidant